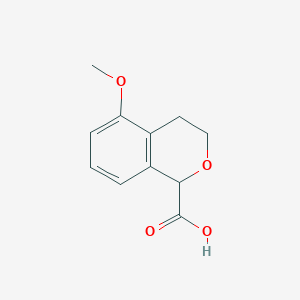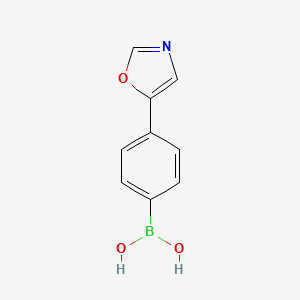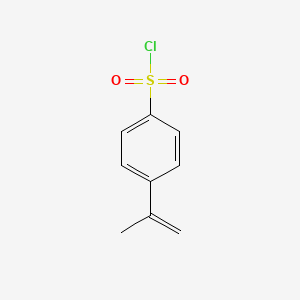
4-(Prop-1-en-2-yl)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Prop-1-en-2-yl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H9ClO2S It is a sulfonyl chloride derivative, characterized by the presence of a benzene ring substituted with a prop-1-en-2-yl group and a sulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-1-en-2-yl)benzene-1-sulfonyl chloride typically involves the sulfonylation of 4-(Prop-1-en-2-yl)benzene. One common method includes the reaction of 4-(Prop-1-en-2-yl)benzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The general reaction scheme is as follows:
4-(Prop-1-en-2-yl)benzene+ClSO3H→4-(Prop-1-en-2-yl)benzene-1-sulfonyl chloride+H2O
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and yield. The use of automated systems also reduces the risk of human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Prop-1-en-2-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Addition Reactions: The double bond in the prop-1-en-2-yl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine) and alcohols (e.g., methanol). The reactions are typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Addition: Electrophiles such as bromine or hydrogen chloride can add across the double bond.
Major Products
Substitution: Products include sulfonamides and sulfonate esters.
Oxidation: Products include sulfonic acids.
Addition: Products include halogenated derivatives.
Applications De Recherche Scientifique
4-(Prop-1-en-2-yl)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(Prop-1-en-2-yl)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a prop-1-en-2-yl group.
4-(Prop-2-en-1-ylsulfamoyl)benzene-1-sulfonyl chloride: Similar in structure but with a sulfamoyl group.
Uniqueness
4-(Prop-1-en-2-yl)benzene-1-sulfonyl chloride is unique due to the presence of the prop-1-en-2-yl group, which provides additional reactivity through the double bond. This allows for a wider range of chemical transformations compared to similar compounds that lack this functional group.
Propriétés
Numéro CAS |
77713-05-4 |
|---|---|
Formule moléculaire |
C9H9ClO2S |
Poids moléculaire |
216.68 g/mol |
Nom IUPAC |
4-prop-1-en-2-ylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO2S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-6H,1H2,2H3 |
Clé InChI |
SQUVQNWQUNUVOD-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=CC=C(C=C1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


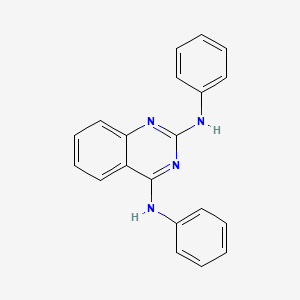
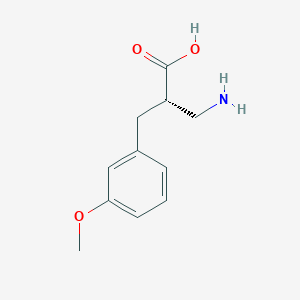
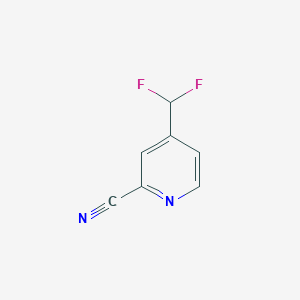
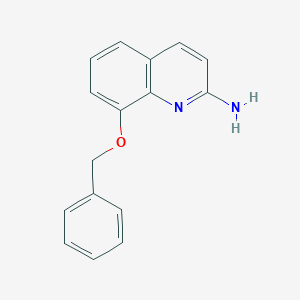
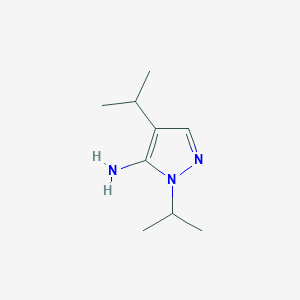
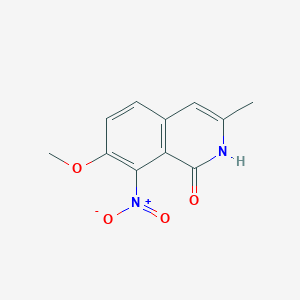
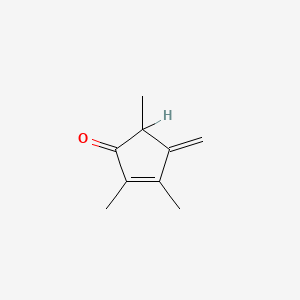
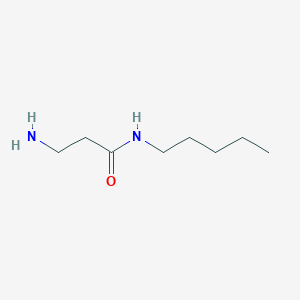
![6-Amino-5-chloro-1,3-dihydroimidazo[4,5-b]pyrazin-2-one](/img/structure/B13982548.png)
